molecular formula C30H36N2O6 B14870522 [(1R,9R,10S,12R,13S,14S,16S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate

[(1R,9R,10S,12R,13S,14S,16S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate

Cat. No.: B14870522
M. Wt: 520.6 g/mol
InChI Key: JCRQPLRRHXVYJF-IIRKICMNSA-N
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Description

[(1R,9R,10S,12R,13S,14S,16S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[142101,902,7010,15012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of indole alkaloids This compound is characterized by its intricate hexacyclic structure, which includes multiple chiral centers and functional groups

Preparation Methods

The synthesis of [(1R,9R,10S,12R,13S,14S,16S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate involves multiple steps, starting from simpler precursor molecules. The synthetic route typically includes the following steps:

    Formation of the core structure: This involves the construction of the hexacyclic framework through a series of cyclization reactions.

    Functional group modifications: Introduction of the ethyl, hydroxy, and methyl groups at specific positions on the core structure.

    Esterification: The final step involves the esterification of the core structure with 3,4,5-trimethoxybenzoic acid to form the desired compound.

Chemical Reactions Analysis

[(1R,9R,10S,12R,13S,14S,16S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups, such as converting a ketone to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[(1R,9R,10S,12R,13S,14S,16S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02

Properties

Molecular Formula

C30H36N2O6

Molecular Weight

520.6 g/mol

IUPAC Name

[(1R,9R,10S,12R,13S,14S,16S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C30H36N2O6/c1-6-16-17-13-20-26-30(18-9-7-8-10-19(18)31(26)2)14-21(32(20)28(16)33)24(17)27(30)38-29(34)15-11-22(35-3)25(37-5)23(12-15)36-4/h7-12,16-17,20-21,24,26-28,33H,6,13-14H2,1-5H3/t16-,17-,20-,21-,24?,26-,27+,28-,30+/m0/s1

InChI Key

JCRQPLRRHXVYJF-IIRKICMNSA-N

Isomeric SMILES

CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H](C2[C@H]5OC(=O)C6=CC(=C(C(=C6)OC)OC)OC)N3[C@H]1O)C7=CC=CC=C7N4C

Canonical SMILES

CCC1C2CC3C4C5(CC(C2C5OC(=O)C6=CC(=C(C(=C6)OC)OC)OC)N3C1O)C7=CC=CC=C7N4C

Origin of Product

United States

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